2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one
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Overview
Description
2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one is a complex organic compound with a triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one involves multiple steps. One common method includes the reaction of 1-ethyl-2-hydroxypropylamine with 4-(1-piperazinyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .
Scientific Research Applications
2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Posaconazole: Another triazole compound with antifungal properties.
Fluconazole: A widely used antifungal agent with a similar triazole structure.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one is unique due to its specific substituents on the triazole ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H25N5O2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(2S,3S)-2-hydroxypentan-3-yl]-4-(4-piperazin-1-ylphenyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H25N5O2/c1-3-16(13(2)23)22-17(24)21(12-19-22)15-6-4-14(5-7-15)20-10-8-18-9-11-20/h4-7,12-13,16,18,23H,3,8-11H2,1-2H3/t13-,16-/m0/s1 |
InChI Key |
ABWMMEGHWMLHAB-BBRMVZONSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNCC3 |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
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